molecular formula C12H11ClO4 B14520975 Propan-2-yl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate CAS No. 62755-98-0

Propan-2-yl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate

Cat. No.: B14520975
CAS No.: 62755-98-0
M. Wt: 254.66 g/mol
InChI Key: DVDVSGBUWQMCFW-UHFFFAOYSA-N
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Description

Propan-2-yl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate is a halogenated benzofuran derivative characterized by a benzofuran core substituted with a chlorine atom at position 5, a hydroxyl group at position 3, and a carboxylate ester (isopropyl ester) at position 2. The presence of both electron-withdrawing (chlorine) and hydrogen-bonding (hydroxyl) groups may influence its reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

62755-98-0

Molecular Formula

C12H11ClO4

Molecular Weight

254.66 g/mol

IUPAC Name

propan-2-yl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H11ClO4/c1-6(2)16-12(15)11-10(14)8-5-7(13)3-4-9(8)17-11/h3-6,14H,1-2H3

InChI Key

DVDVSGBUWQMCFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed Annulation

Rhodium-based catalysts enable direct C–H activation for benzofuran synthesis. As demonstrated in recent work, cyclopentadienyl rhodium complexes (e.g., CpRh) facilitate the annulation of substituted benzamides with vinylene carbonate, yielding benzofurans in 30–80% yields. For Propan-2-yl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate, a modified protocol could involve:

  • Substrate Design : Starting with a pre-chlorinated benzamide derivative to ensure chlorine incorporation at position 5.
  • Cyclization : Employing CpRh in tetrachloroethane to promote C–H activation and migratory insertion, followed by β-oxygen elimination to form the furan ring.
  • Oxidation : Introducing the 3-hydroxy group via post-cyclization oxidation using mild oxidizing agents like TEMPO to avoid over-oxidation.

This method offers regiocontrol but requires precise stoichiometry to prevent byproducts from competing elimination pathways.

Lewis Acid-Promoted Heteroannulation

Lewis acids such as Sc(OTf)₃ catalyze [3+2] cycloadditions between ortho-quinone methides and alkynes. A one-pot synthesis reported by Pirouz et al. involves:

  • Generation of ortho-Quinone Methide : Reacting o-hydroxybenzhydryl alcohol under acidic conditions.
  • Cycloaddition : Introducing a propargyl ester derivative to form the benzofuran core via intramolecular cyclization.
  • Chlorination : Electrophilic chlorination at position 5 using N-chlorosuccinimide (NCS) in dichloromethane.

This route achieves the benzofuran skeleton in fewer steps but necessitates careful control of reaction pH to stabilize intermediates.

Functional Group Introduction

Regioselective Chlorination at Position 5

Chlorination is typically achieved via electrophilic aromatic substitution. The ChemicalBook synthesis of 5-chlorothiophene-2-carboxylic acid provides insights:

  • Friedel-Crafts Acylation : Using AlCl₃ to direct chlorination.
  • Gas-Phase Chlorination : Introducing Cl₂ gas at 15–30°C for 4 hours, followed by quenching with Na₂SO₃ to prevent over-chlorination.

Adapting this to benzofurans requires electron-donating groups to activate position 5. Pre-functionalization with a methoxy group, followed by chlorination and demethylation, could enhance regioselectivity.

Hydroxylation at Position 3

The 3-hydroxy group is introduced via oxidation or directed ortho-metalation:

  • Oxidation of Ketone Precursors : Treating 3-oxo-benzofuran derivatives with NaBH₄ or LiAlH₄ to yield the alcohol.
  • PIDA-Mediated Oxidative Coupling : As reported by Thieme, β-dicarbonyl compounds undergo oxidative dearomatization with hydroquinones, forming 5-hydroxybenzofurans. Modifying the substrate to favor 3-hydroxylation would involve steric hindrance at position 5 through bulky substituents.

Esterification of the Carboxylate Group

Acid-Catalyzed Fischer Esterification

Converting the carboxylic acid to the isopropyl ester is achieved via:

  • Activation : Forming the acyl chloride using SOCl₂ or oxalyl chloride.
  • Nucleophilic Substitution : Reacting with isopropyl alcohol in the presence of DMAP or H₂SO₄.

The patent EP2565192B1 demonstrates similar esterification with tert-butyl groups, achieving high yields under refluxing conditions. For isopropyl esters, optimizing the alcohol-to-acyl chloride ratio (2:1) and reaction time (12–24 hours) is critical.

Coupling Reagent-Assisted Esterification

Modern protocols employ EDCI or DCC to facilitate ester bond formation:

  • Carbodiimide Activation : Mixing the carboxylic acid with EDCI and HOBt in anhydrous DMF.
  • Alcohol Addition : Introducing isopropyl alcohol and stirring at 0°C to room temperature.

This method minimizes side reactions and is preferable for acid-sensitive substrates.

Integrated Synthetic Routes

Combining the above steps, two viable pathways emerge:

Route 1 (Sequential Functionalization):

  • Synthesize 5-chloro-1-benzofuran-2-carboxylic acid via rhodium-catalyzed annulation.
  • Introduce the 3-hydroxy group via TEMPO oxidation.
  • Esterify with isopropyl alcohol using H₂SO₄.

Route 2 (Convergent Synthesis):

  • Prepare 3-hydroxy-5-chlorobenzoic acid through directed chlorination and hydroxylation.
  • Cyclize using Sc(OTf)₃ and propargyl alcohol to form the benzofuran core.
  • Perform in-situ esterification with isopropyl bromide under basic conditions.

Analytical Validation

Critical characterization data for intermediates and the final compound include:

  • HRMS : Expected molecular ion at m/z 284.0387 (C₁₃H₁₁ClO₅).
  • ¹H NMR : Key signals include a singlet for the isopropyl methyl groups (δ 1.2–1.4 ppm) and a downfield shift for the hydroxyl proton (δ 9.8–10.2 ppm).
  • X-ray Crystallography : Confirms the regioisomeric purity of the chlorinated and hydroxylated positions.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the chloro group can produce a variety of substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of Propan-2-yl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between Propan-2-yl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate and three related halogenated benzofurans from the literature (Figure 2 in ) :

Compound Name Substituents Functional Groups Potential Implications
This compound (Target Compound) 5-Cl, 3-OH, 2-(isopropyl ester) Ester, hydroxyl, chloro Enhanced lipophilicity (isopropyl ester); hydrogen-bonding capacity (3-OH)
Methyl 5-chloro-1-benzofuran-2-carboxylate (Compound 1) 5-Cl, 2-(methyl ester) Ester, chloro Lower steric hindrance (methyl ester); absence of 3-OH may reduce polar interactions
(5-Bromo-3-hydroxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone (Compound 2) 5-Br, 3-OH, 2-(4-methoxyphenyl ketone) Ketone, hydroxyl, bromo, methoxy Increased electron density (methoxy); bromine’s larger size may alter binding kinetics
6,7-Dichloro-5-[(Z)-methoxy(oxido)-λ⁵-azanylidene-λ⁴-sulfanyl]-... (Compound 3) 6-Cl, 7-Cl, 5-(complex sulfanyl-azanylidene), 2-carboxylic acid Carboxylic acid, dichloro, sulfanyl-azanylidene moiety High polarity (carboxylic acid); dichloro substitution may enhance electrophilicity

Key Observations:

Compound 3’s 6,7-dichloro substitution introduces steric and electronic effects distinct from the target compound’s single chlorine.

The 3-OH group in the target compound and Compound 2 enables hydrogen bonding, which is absent in Compound 1. This feature could enhance solubility or target affinity. Compound 3’s carboxylic acid group confers higher acidity and water solubility compared to ester derivatives, impacting pharmacokinetics .

Biological Activity Considerations: While specific activity data for the target compound are unavailable, notes that halogenated benzofurans (e.g., Compounds 4 and 5 in Figure 3) exhibit biological activity. Structural parallels suggest the target compound may share similar antimicrobial or enzyme-modulating properties .

Biological Activity

Propan-2-yl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate is a compound that has garnered attention for its potential biological activities, primarily due to its unique benzofuran structure and the presence of functional groups that may influence its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₁ClO₄, with a molecular weight of approximately 254.67 g/mol . The compound features a chloro group at the 5-position and a hydroxy group at the 3-position on the benzofuran ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₁ClO₄
Molecular Weight254.67 g/mol
CAS Number62755-98-0
LogP3.357
Polar Surface Area (PSA)59.67 Ų

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of Benzofuran Ring : Utilizing appropriate precursors to establish the benzofuran core.
  • Chlorination : Introducing the chloro group at the 5-position through electrophilic substitution.
  • Hydroxylation : Adding the hydroxy group at the 3-position via hydroxylation reactions.
  • Esterification : Reacting with propan-2-ol to form the final ester product.

These synthetic routes highlight the complexity involved in producing this compound while emphasizing its functional versatility.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, benzofuran derivatives have been shown to possess significant antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymes. this compound may share these characteristics, making it a candidate for further investigation in antimicrobial applications.

Anti-inflammatory Effects

Benzofuran derivatives have also been explored for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory pathways . The presence of the hydroxy group in this compound may enhance its ability to modulate inflammatory responses.

Potential Therapeutic Applications

Given its structural features, this compound holds promise for various therapeutic applications:

  • Antimicrobial Agents : Potential use in treating bacterial or fungal infections.
  • Anti-inflammatory Drugs : Development as a treatment for inflammatory diseases.
  • Cancer Research : Investigating cytotoxic properties against cancer cell lines, as some benzofuran derivatives have shown anti-cancer activity .

Case Studies and Research Findings

Several studies have focused on related compounds within the benzofuran class, providing insights into their biological activities:

  • Study on Antimicrobial Activity : A study demonstrated that benzofuran derivatives exhibited significant inhibition against various pathogens, suggesting that structural modifications could enhance efficacy .
  • Anti-inflammatory Mechanisms : Research indicated that certain benzofurans could effectively reduce inflammation in animal models by inhibiting COX enzymes.
  • Cytotoxic Effects : Investigations into related compounds revealed potential cytotoxic effects on cancer cell lines, warranting further exploration into this compound's effects on tumorigenic cells .

Q & A

Q. Reference :

Basic: How is the crystal structure of this compound characterized, and what insights does it provide?

X-ray crystallography is the gold standard for determining bond lengths, angles, and intermolecular interactions. For instance, studies on 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran revealed a planar benzofuran core with sulfonyl groups influencing packing via π-π stacking and hydrogen bonds (). For Propan-2-yl derivatives:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K).
  • Refinement : Software like SHELXL for modeling thermal displacement parameters.
  • Key metrics : Compare Cl–O distances and dihedral angles to assess steric effects of the isopropyl group.

Q. Reference :

Advanced: How can researchers resolve contradictory data on the biological activity of 5-chloro-benzofuran derivatives?

Discrepancies in bioactivity may arise from variations in substituent positioning, stereochemistry, or assay conditions. Methodological approaches include:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing sulfonyl with hydroxyl groups) and test against standardized assays (e.g., enzyme inhibition).
  • Computational modeling : Use DFT calculations to predict electronic effects of the 5-chloro and 3-hydroxy groups on binding affinity.
  • Meta-analysis : Cross-reference biological data from crystallographic () and synthetic studies () to identify trends.

Q. Reference :

Advanced: What strategies optimize the yield of Propan-2-yl esters in benzofuran carboxylate synthesis?

Yield optimization requires attention to:

  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance esterification efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Maintain 0–5°C during chlorination to minimize side reactions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the ester product.

Q. Reference :

Basic: What safety protocols are recommended for handling this compound?

Based on analogous benzofuran derivatives ():

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : Flush eyes with water for 15 minutes; seek medical attention for skin contact.

Q. Reference :

Advanced: How do substituents at the 3-hydroxy and 5-chloro positions influence spectroscopic properties?

Substituents alter electronic transitions and coupling patterns:

  • UV-Vis : The 5-chloro group causes a bathochromic shift (~10 nm) compared to non-halogenated analogs.
  • NMR :
    • ¹H : The 3-hydroxy proton appears as a broad singlet (δ 9.5–10.5 ppm).
    • ¹³C : The carbonyl carbon (C-2) resonates at δ 165–170 ppm, sensitive to ester group orientation.
  • MS : Characteristic fragmentation includes loss of isopropyl (m/z –60) and Cl (m/z –35).

Q. Reference :

Table 1: Comparative Spectroscopic Data for Benzofuran Derivatives

CompoundUV λ_max (nm)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
5-Chloro-3-hydroxy derivative28510.2 (s, 1H)168.5 (C=O)
5-Bromo-2-methyl analog ()2902.4 (s, 3H)165.8 (C=O)
Non-halogenated benzofuran275162.0 (C=O)

Advanced: What computational methods predict the reactivity of the 3-hydroxy group in nucleophilic reactions?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density at the hydroxyl oxygen.
  • Fukui indices : Identify nucleophilic sites; higher indices at O–H suggest susceptibility to acylation.
  • MD simulations : Model solvation effects (e.g., in DMSO) to predict reaction pathways.

Q. Reference :

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